(4-Bromo-2-cyclopropylphenyl)boronic acid
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Overview
Description
(4-Bromo-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a cyclopropyl group at the 2-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods involve the use of organolithium or Grignard reagents, which react with boron-containing electrophiles to form the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-cyclopropylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and temperature (e.g., 80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Bromo-2-cyclopropylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Mechanism of Action
The mechanism of action of (4-Bromo-2-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the bromine and cyclopropyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-Bromophenylboronic Acid: Similar structure but lacks the cyclopropyl group, which affects its reactivity and steric properties.
2-Cyclopropylphenylboronic Acid: Lacks the bromine substituent, which influences its electronic properties and reactivity.
Uniqueness
(4-Bromo-2-cyclopropylphenyl)boronic acid is unique due to the presence of both bromine and cyclopropyl substituents. These groups confer distinct steric and electronic properties, making the compound particularly useful in selective cross-coupling reactions and the synthesis of sterically hindered biaryl compounds .
Properties
Molecular Formula |
C9H10BBrO2 |
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Molecular Weight |
240.89 g/mol |
IUPAC Name |
(4-bromo-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BBrO2/c11-7-3-4-9(10(12)13)8(5-7)6-1-2-6/h3-6,12-13H,1-2H2 |
InChI Key |
YJMJWSOWJHRKOP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)C2CC2)(O)O |
Origin of Product |
United States |
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